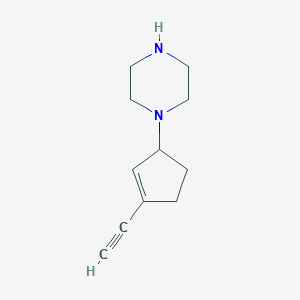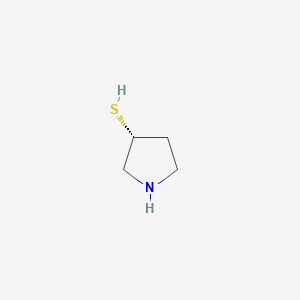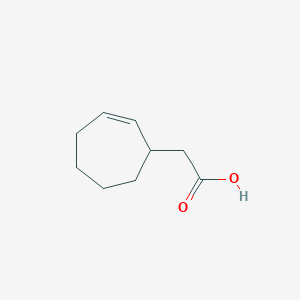![molecular formula C12H16N4O2 B15277644 (R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B15277644.png)
(R)-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-ol is a complex organic compound with a unique structure that includes a pyrazolo[4,3-b]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-ol typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[4,3-b]pyridine core, followed by the introduction of the methyl and morpholino groups. Common reagents used in these reactions include methyl iodide for methylation and morpholine for the introduction of the morpholino group. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact.
化学反应分析
Types of Reactions
®-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a fully saturated compound.
科学研究应用
Chemistry
In chemistry, ®-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, ®-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-ol is investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer or neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the formulation of specialty chemicals.
作用机制
The mechanism of action of ®-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand.
相似化合物的比较
Similar Compounds
- ®-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-amine
- ®-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-thiol
Uniqueness
®-1-Methyl-5-(3-methylmorpholino)-1H-pyrazolo[4,3-b]pyridin-7-ol is unique due to the presence of the hydroxyl group at the 7-position of the pyrazolo[4,3-b]pyridine core. This functional group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s bioactivity and solubility compared to its analogs.
属性
分子式 |
C12H16N4O2 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC 名称 |
1-methyl-5-[(3R)-3-methylmorpholin-4-yl]-4H-pyrazolo[4,3-b]pyridin-7-one |
InChI |
InChI=1S/C12H16N4O2/c1-8-7-18-4-3-16(8)11-5-10(17)12-9(14-11)6-13-15(12)2/h5-6,8H,3-4,7H2,1-2H3,(H,14,17)/t8-/m1/s1 |
InChI 键 |
TWTLNQJCODFYKG-MRVPVSSYSA-N |
手性 SMILES |
C[C@@H]1COCCN1C2=CC(=O)C3=C(N2)C=NN3C |
规范 SMILES |
CC1COCCN1C2=CC(=O)C3=C(N2)C=NN3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


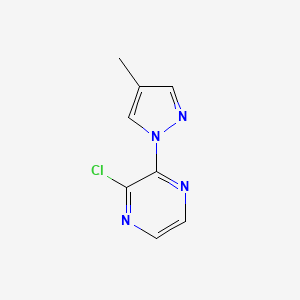
![4-Oxo-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-sulfonamide](/img/structure/B15277577.png)
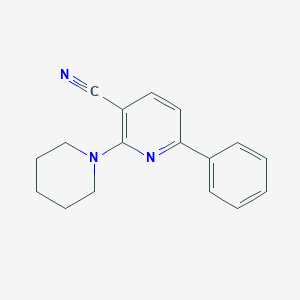
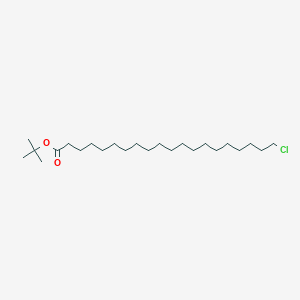
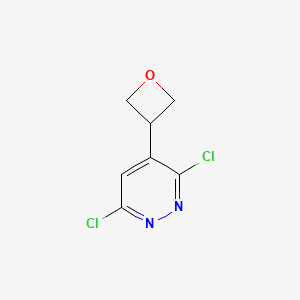
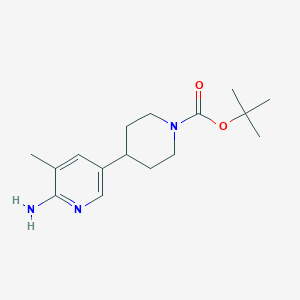
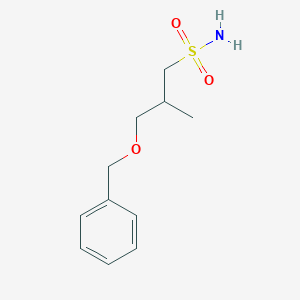
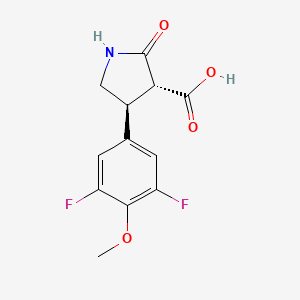
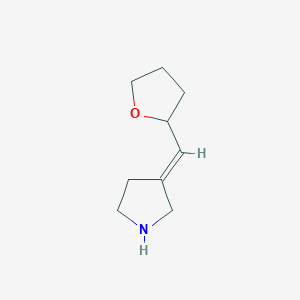
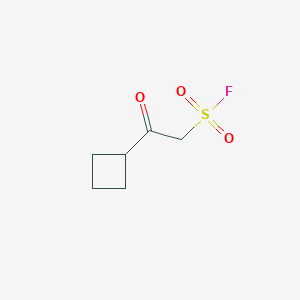
![tert-Butyl 4,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15277643.png)
